

Infrared spectroscopy data for 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid

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Compound of Interest

Compound Name: 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid

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An In-Depth Technical Guide to the Infrared Spectroscopy of **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic Acid**

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid**. Designed for researchers and drug development professionals, this document moves beyond a simple peak list to offer a foundational understanding of the molecule's vibrational properties. We will dissect the expected spectral features arising from its constituent functional groups—a carboxylic acid, a secondary amide, an aromatic ether, and aliphatic carbons—and provide a robust experimental framework for acquiring and interpreting high-fidelity data. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure a self-validating and authoritative analysis.

Theoretical Framework: The Vibrational Landscape of the Molecule

Infrared spectroscopy is a powerful analytical technique predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.^[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint. The structure of **3-[(4-Methoxyphenyl)amino]-3-**

oxopropanoic acid is a composite of several key functional groups, each contributing distinct and identifiable features to the overall spectrum.

Key Functional Groups and Their Expected Vibrational Signatures:

- **Carboxylic Acid (-COOH):** This group is one of the most readily identifiable by IR spectroscopy. It is characterized by a remarkably broad O-H stretching vibration, typically spanning from 3300 to 2500 cm^{-1} , which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.^{[1][2][3]} This broad absorption is often superimposed on the sharper C-H stretching bands.^{[2][4]} The carbonyl (C=O) stretch of the acid is also very intense, appearing in the 1760-1690 cm^{-1} region.^{[2][5]}
- **Secondary Amide (-NH-C=O):** The secondary amide linkage presents a trio of characteristic peaks. A single N-H stretching vibration is expected in the 3370-3170 cm^{-1} range.^[6] The amide carbonyl stretch, known as the Amide I band, is a very strong absorption between 1700 and 1600 cm^{-1} and is highly sensitive to the molecular backbone conformation.^{[7][8]} The Amide II band, found between 1580 and 1510 cm^{-1} , is also conformationally sensitive and results from a combination of N-H bending and C-N stretching vibrations.^{[6][7]}
- **Aromatic Ether (Ar-O-CH₃):** Aryl alkyl ethers are distinguished by two prominent C-O stretching bands.^{[9][10]} An asymmetric stretch, associated with the Ar-O bond, is typically observed at a higher frequency, between 1300 and 1200 cm^{-1} .^[11] The symmetric stretch, corresponding to the alkyl-O bond, appears between 1050 and 1010 cm^{-1} .^[11]
- **p-Disubstituted Aromatic Ring:** The benzene ring contributes several characteristic bands. Aromatic C-H stretching vibrations produce weak to medium peaks just above 3000 cm^{-1} , typically around 3030 cm^{-1} .^[12] In-plane C=C stretching vibrations give rise to a series of absorptions in the 1600-1450 cm^{-1} region.^[12] Furthermore, strong C-H out-of-plane bending vibrations in the 900-690 cm^{-1} range can be diagnostic of the substitution pattern.^[12]
- **Aliphatic Methylene Group (-CH₂-):** The methylene bridge in the propanoic acid chain will exhibit C-H stretching vibrations just below 3000 cm^{-1} and a characteristic scissoring (bending) vibration around 1465 cm^{-1} .^[4]

Table 1: Summary of Expected IR Absorption Bands

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3300 - 2500	O-H Stretch (H-bonded)	Carboxylic Acid	Strong, Very Broad
~3300	N-H Stretch	Secondary Amide	Medium, Sharp
3100 - 3000	C-H Stretch	Aromatic Ring	Medium to Weak
3000 - 2850	C-H Stretch	Methylene, Methoxy	Medium
~1720	C=O Stretch	Carboxylic Acid	Strong, Sharp
~1650	C=O Stretch (Amide I)	Secondary Amide	Strong, Sharp
1600 - 1450	C=C Stretch	Aromatic Ring	Medium to Weak
~1540	N-H Bend / C-N Stretch (Amide II)	Secondary Amide	Strong
1300 - 1200	Asymmetric C-O Stretch	Aromatic Ether	Strong
1320 - 1210	C-O Stretch	Carboxylic Acid	Medium
1050 - 1010	Symmetric C-O Stretch	Aromatic Ether	Strong
950 - 910	O-H Bend (Out-of-plane)	Carboxylic Acid	Medium, Broad

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of spectral data hinges on a meticulous and well-justified experimental protocol. The following procedure is designed to yield a high-resolution, artifact-free spectrum of the solid-state sample.

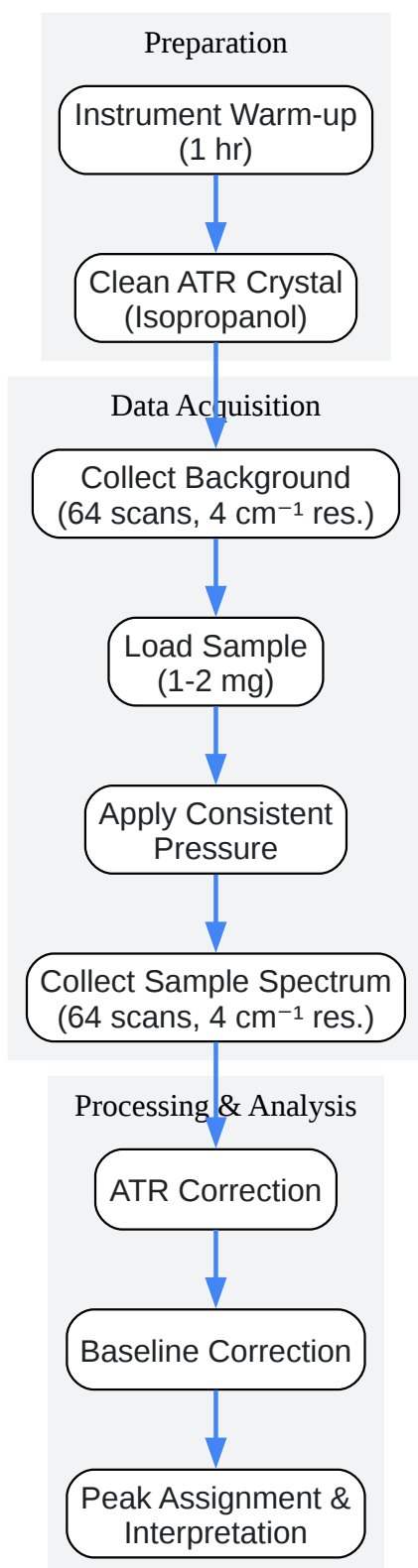
Methodology: Attenuated Total Reflectance (ATR)-FTIR

While the traditional KBr pellet method is effective, ATR-FTIR is recommended here for its speed, minimal sample preparation, and reduced interference from atmospheric moisture.

- Instrument Preparation:
 - Allow the FTIR spectrometer to warm up for at least 1 hour to ensure thermal stability of the source and detector.
 - Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.
- Background Collection (Self-Validation Step):
 - Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Clean with a solvent-grade isopropanol and a soft, lint-free tissue.
 - Collect a background spectrum (e.g., 64 scans at a resolution of 4 cm^{-1}). This critical step measures the ambient environment and the instrument's response, which is then mathematically subtracted from the sample spectrum. A flat baseline in the final spectrum validates the quality of the background correction.
- Sample Analysis:
 - Place a small amount (1-2 mg) of the dry, powdered **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid** onto the ATR crystal.
 - Apply consistent pressure using the ATR anvil. The causality here is crucial: sufficient pressure ensures good optical contact between the sample and the crystal, which is necessary for a strong, high-quality signal. Inconsistent pressure can alter relative peak intensities.
 - Collect the sample spectrum using the same parameters as the background (64 scans, 4 cm^{-1} resolution). Using a higher number of scans improves the signal-to-noise ratio, making weaker peaks more discernible.
- Data Processing:

- Perform an ATR correction if the instrument software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.
- Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.

Diagram 1: Experimental Workflow for ATR-FTIR Analysis



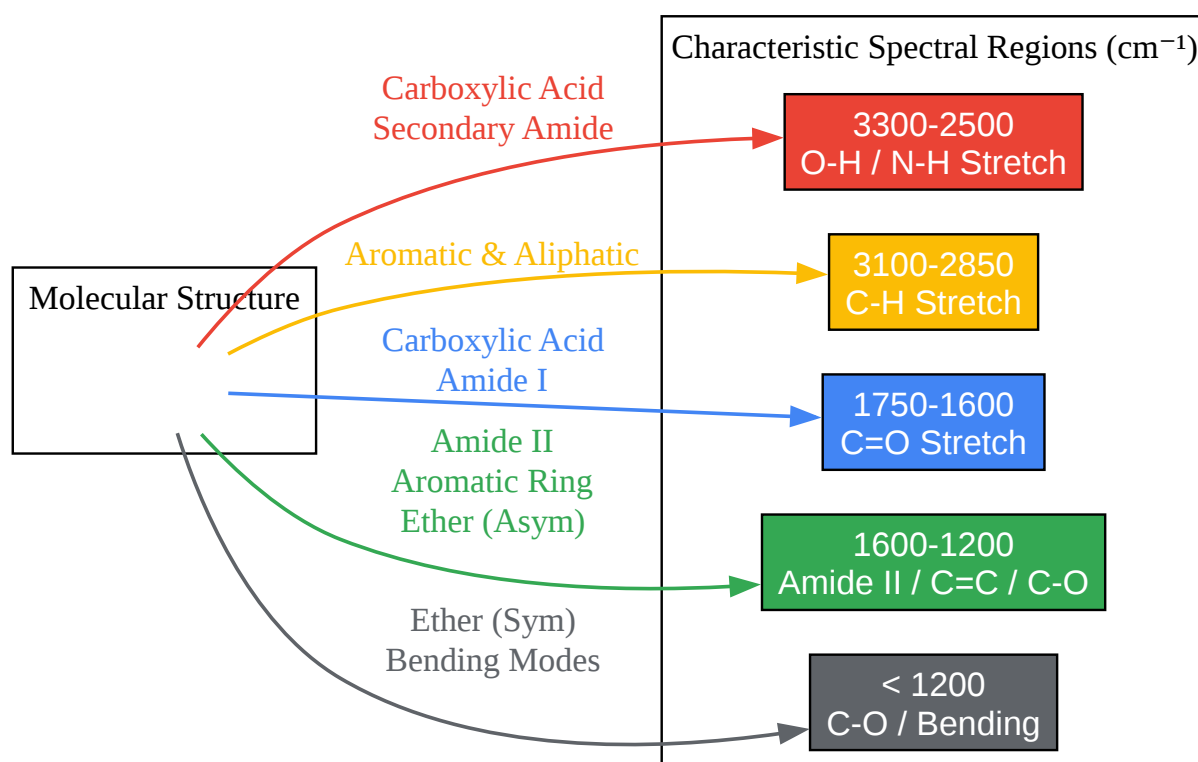
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Caption: Workflow for obtaining a high-fidelity ATR-FTIR spectrum.

Spectral Interpretation and Data Analysis

The resulting IR spectrum is a complex overlay of the vibrational modes described previously. A systematic, region-by-region analysis is required for accurate peak assignment.

Diagram 2: Structure-to-Spectrum Correlation Map



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Caption: Correlation between molecular functional groups and their IR regions.

Detailed Band-by-Band Analysis

- High-Frequency Region (4000-2500 cm⁻¹):** This region is dominated by X-H stretching vibrations. The most prominent feature will be the extremely broad O-H absorption from the carboxylic acid dimer, centered around 3000 cm⁻¹.^{[2][4]} Overlapping this broad feature, one should observe a sharper, medium-intensity peak for the secondary amide N-H stretch (~3300 cm⁻¹). Just to the left of the 3000 cm⁻¹ mark, weak aromatic C-H stretches are

expected, while just to the right, the aliphatic C-H stretches from the -CH₂- and -OCH₃ groups will appear.^[12]

- **Carbonyl Region (1800-1600 cm⁻¹):** This region is diagnostically critical. Two distinct and strong C=O stretching peaks are predicted. The carboxylic acid C=O stretch will appear at a higher wavenumber, typically ~1720-1700 cm⁻¹.^[1] The amide C=O stretch (Amide I band) will appear at a lower wavenumber, ~1650 cm⁻¹, due to resonance effects within the amide bond.^[6] The separation of these two intense peaks is a key confirmation of the molecular structure.
- **Fingerprint Region (<1600 cm⁻¹):** This region contains a wealth of structural information from bending vibrations and C-X single bond stretches.
 - **1600-1400 cm⁻¹:** A strong, sharp peak around 1540 cm⁻¹ corresponding to the Amide II band (N-H bend coupled with C-N stretch) is expected.^[6] Additionally, two or three medium-intensity peaks between 1600 and 1450 cm⁻¹ will arise from the C=C stretching of the aromatic ring.^[12] The CH₂ scissoring bend may also be visible near 1465 cm⁻¹.^[4]
 - **1400-1000 cm⁻¹:** This area is dense with C-O and C-N stretching vibrations. Two strong peaks should be assigned to the aromatic ether: the asymmetric Ar-O stretch (~1250 cm⁻¹) and the symmetric R-O stretch (~1040 cm⁻¹).^{[9][11]} The C-O stretch of the carboxylic acid will also appear in this region, likely around 1300-1250 cm⁻¹.^[2]
 - **Below 1000 cm⁻¹:** This lower frequency range contains various bending and wagging motions. A broad absorption from the out-of-plane O-H bend of the carboxylic acid dimer is expected around 920 cm⁻¹.^[2] Strong peaks from the aromatic C-H out-of-plane bending will also be present, providing information about the 1,4-disubstitution pattern.

Conclusion

The infrared spectrum of **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid** provides a definitive fingerprint for its structural verification. The key identifying features are the simultaneous presence of: (1) a very broad O-H stretch centered at ~3000 cm⁻¹, (2) two distinct, strong carbonyl absorptions for the carboxylic acid (~1710 cm⁻¹) and the amide I band (~1650 cm⁻¹), (3) a strong Amide II band (~1540 cm⁻¹), and (4) two prominent C-O stretching bands characteristic of an aryl alkyl ether (~1250 and ~1040 cm⁻¹). A thorough analysis of

these regions, guided by the robust experimental protocol outlined herein, allows for unambiguous confirmation of the compound's identity and purity.

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